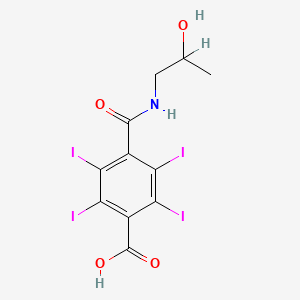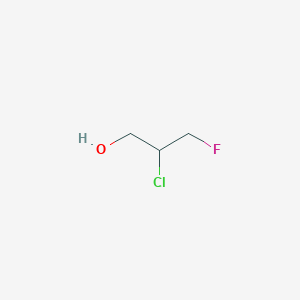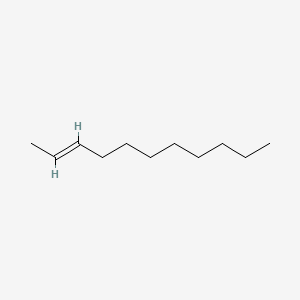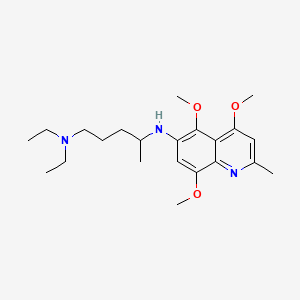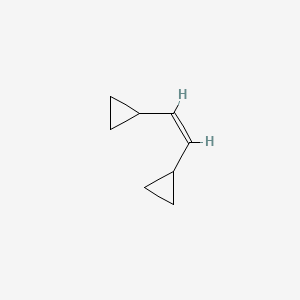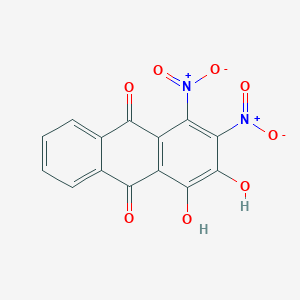![molecular formula C10H16O B14696040 Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] CAS No. 29186-06-9](/img/structure/B14696040.png)
Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] is a bicyclic organic compound characterized by a unique spirocyclic structure. This compound has garnered significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves several steps. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . The epimerized product is then subjected to cycloaddition reactions, followed by deprotection and oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] are not well-documented in the literature. the synthesis typically involves scalable organic reactions that can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxirane derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxirane derivatives, reduced bicyclo[3.3.1]nonane compounds, and substituted spirocyclic structures .
Aplicaciones Científicas De Investigación
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and asymmetric catalysis.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves its interaction with molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its rich BC conformers due to lp–lp repulsion of heavy atoms.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar in structure but contains selenium and sulfur atoms.
Bicyclo[3.3.1]nonane-3,7-diones: Achieved through multicomponent reactions and known for their diverse applications.
Uniqueness
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
29186-06-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-2-8-4-9(3-1)6-10(5-8)7-11-10/h8-9H,1-7H2 |
Clave InChI |
ZLLPRZSEOMKTCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)CC3(C2)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


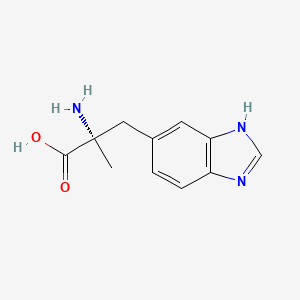
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
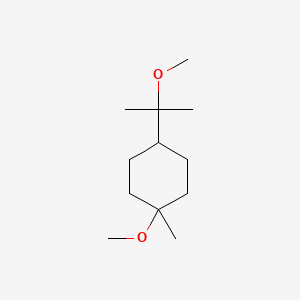
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
